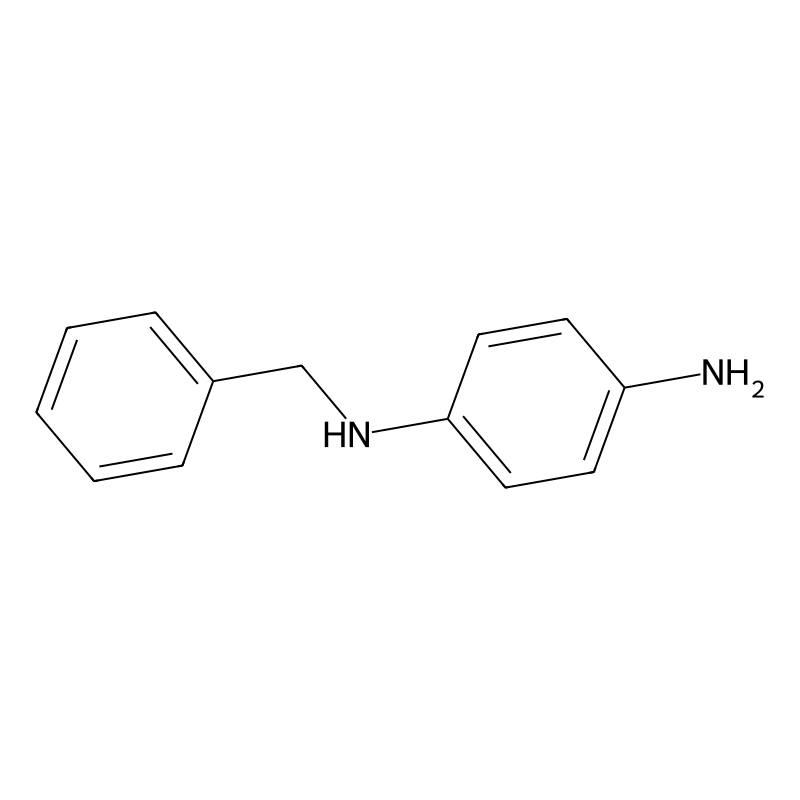

N1-Benzylbenzene-1,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to the presence of amine groups, N1-Benzylbenzene-1,4-diamine could be a valuable intermediate in the synthesis of various organic compounds. Amines are nucleophilic functional groups, meaning they can react with electrophiles to form new carbon-carbon or carbon-nitrogen bonds. This property makes them crucial building blocks in organic chemistry .

Material Science Research

The aromatic rings and amine groups in N1-Benzylbenzene-1,4-diamine could lead to interesting properties for applications in material science. Aromatic rings are rigid structures that can contribute to stability, while amine groups can participate in hydrogen bonding, which can influence material properties , . Research efforts might explore N1-Benzylbenzene-1,4-diamine as a component in the development of new polymers or functional materials.

N1-Benzylbenzene-1,4-diamine is an organic compound characterized by its molecular formula C13H14N2. This compound features a benzene ring substituted with two amine groups (-NH2) at the 1 and 4 positions, along with a benzyl group (-CH2C6H5) attached to one of the nitrogen atoms. The structural configuration of N1-Benzylbenzene-1,4-diamine contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of nitroso compounds or quinones.

- Reduction: Reduction reactions can occur with reducing agents like sodium borohydride or lithium aluminum hydride, producing amines or other derivatives.

- Substitution: The compound can undergo substitution reactions where hydrogen atoms on the benzene ring are replaced by other substituents, facilitated by electrophiles or nucleophiles under suitable conditions.

Research indicates that N1-Benzylbenzene-1,4-diamine exhibits biological activity that may involve enzyme inhibition. Specifically, it has been noted for its potential as an inhibitor of human sirtuin type 2, which is implicated in various cellular processes and diseases. This property makes it a candidate for further investigation in drug development and therapeutic applications.

Several synthetic routes have been developed for N1-Benzylbenzene-1,4-diamine:

- Direct Reaction: One common method involves reacting p-phenylenediamine with benzyl bromide in the presence of a base. This straightforward approach allows for the formation of N1-Benzylbenzene-1,4-diamine through nucleophilic substitution.

- Catalytic Methods: Catalytic approaches may also be employed, utilizing amidines and halogenated compounds under specific conditions to yield the desired product.

- Industrial Production: While detailed industrial methods are not extensively documented, large-scale synthesis typically follows optimized laboratory methods to enhance yield and purity .

N1-Benzylbenzene-1,4-diamine has diverse applications across multiple domains:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

- Materials Science: The compound's structural features may allow it to be used in developing new polymers or functional materials due to its stability and potential for hydrogen bonding.

- Organic Synthesis: Its reactivity makes it valuable in organic synthesis for creating various derivatives and complex molecules.

Interaction studies involving N1-Benzylbenzene-1,4-diamine focus on its role as a molecular target for enzymes and receptors. The compound's ability to modulate biological pathways through enzyme inhibition suggests that it could be explored further for therapeutic uses. Ongoing research aims to elucidate specific interactions and mechanisms of action related to this compound.

N1-Benzylbenzene-1,4-diamine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| N1-Benzyl-N1-methylbenzene-1,2-diamine | 0.94 |

| N1-Benzyl-N1-ethylbenzene-1,2-diamine | 0.91 |

| N1-Benzyl-N1,4-dimethylbenzene-1,2-diamine | 0.91 |

| N,N'-(1,4-Phenylenebis(methylene))dianiline | 0.90 |

| N-benzyl-N-butyl-3-methylaniline | 0.89 |

Uniqueness: N1-Benzylbenzene-1,4-diamine is distinguished by its specific positioning of amine groups on the benzene ring (at the 1 and 4 positions), which influences its reactivity and biological activity compared to similar compounds. This unique arrangement enhances its potential as a versatile building block in organic synthesis and medicinal applications .

N1-Benzylbenzene-1,4-diamine (C₁₃H₁₄N₂) is an aromatic amine featuring a benzene ring substituted with two amine groups at the 1 and 4 positions, with one nitrogen atom bonded to a benzyl group (-CH₂C₆H₅). This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. Key characteristics include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 198.26 g/mol | |

| Melting point | 30°C | |

| Boiling point | 366.7°C (predicted) | |

| Density | 1.153 g/cm³ | |

| Solubility | Low in water; soluble in organic solvents |

The compound’s rigid aromatic core and nucleophilic amine groups enable participation in hydrogen bonding and electrophilic substitution reactions.

Historical Context and Development

N1-Benzylbenzene-1,4-diamine emerged as a research focus in the early 21st century, with early synthetic methods involving ammonolysis and catalytic hydrogenation. For example, patents from 2006 and 2000 describe multi-step routes using nitrobenzene derivatives and metal catalysts. Advances in green chemistry later introduced solvent-free condensation and transition metal-catalyzed methods, improving yields from ~75% to >90%. Academic institutions, such as the University of Akron, contributed to its application in high-performance polymers.

Significance in Chemical Research

The compound’s significance spans three domains:

- Medicinal Chemistry: Serves as a precursor for enzyme inhibitors and therapeutic agents.

- Materials Science: Enhances thermal stability in polyamides and optoelectronic materials.

- Organic Synthesis: Acts as a building block for heterocycles (e.g., diazocines) and cross-coupling reactions.

Scope and Objectives of Current Research

Recent studies prioritize:

- Synthetic Optimization: Developing one-pot reactions to reduce waste.

- Catalysis: Exploring FeCl₃/Al₂O₃ and Pd/C systems for benzylation and hydrogenation.

- Functional Materials: Designing luminescent complexes and conductive polymers.Gaps persist in scalable production and mechanistic understanding of its biological interactions.

Molecular Formula and Structural Representation

N1-Benzylbenzene-1,4-diamine possesses the molecular formula C₁₃H₁₄N₂, indicating a compound containing thirteen carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms [1]. The molecular weight is precisely 198.26 grams per mole, as determined through computational analysis [1]. The structural representation reveals a benzene-1,4-diamine core framework where one of the amino groups at the para position has been substituted with a benzyl group [1].

The compound exhibits a distinctive architecture characterized by two aromatic rings connected through a methylene bridge to an amino nitrogen [1]. The primary structure consists of a central 1,4-diaminobenzene moiety where the N1 position bears a benzyl substituent (-CH₂C₆H₅) [1]. This structural arrangement creates a secondary amine linkage between the benzyl group and the para-diaminobenzene framework [2].

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂ [1] |

| Molecular Weight | 198.26 g/mol [1] |

| Structural Classification | N-substituted aromatic diamine [1] |

| Ring Systems | Two benzene rings [1] |

| Functional Groups | Primary amine, secondary amine [1] |

The three-dimensional conformational analysis indicates that the molecule adopts a non-planar geometry due to the methylene bridge connecting the benzyl group to the amino nitrogen [1]. This structural feature distinguishes it from fully conjugated aromatic systems and influences both its physical properties and chemical reactivity [3].

IUPAC Nomenclature and Systematic Naming

According to International Union of Pure and Applied Chemistry guidelines, the systematic name for this compound is 4-N-benzylbenzene-1,4-diamine [1]. This nomenclature reflects the substitution pattern where the benzyl group is attached to the nitrogen atom at the 4-position of the benzene-1,4-diamine core structure [1]. Alternative systematic names include N-benzylbenzene-1,4-diamine and N1-benzylbenzene-1,4-diamine, all of which accurately describe the molecular architecture [1] [2].

The systematic naming convention follows the principle of identifying the parent structure as benzene-1,4-diamine, with the benzyl substitution specified at the N1 or 4-N position [1]. The numbering system begins with the carbon bearing the unsubstituted amino group as position 1, making the benzyl-substituted nitrogen the N4 position in some nomenclature systems [1].

Table 2: Systematic and Common Names

| Nomenclature Type | Name |

|---|---|

| IUPAC Systematic | 4-N-benzylbenzene-1,4-diamine [1] |

| Alternative Systematic | N1-benzylbenzene-1,4-diamine [1] |

| Chemical Abstracts | 1,4-Benzenediamine, N-(phenylmethyl)- [1] |

| Descriptive | 4-(N-Benzylamino)aniline [1] |

| Common | N-Benzyl-p-phenylenediamine [3] |

The Chemical Abstracts Service employs the nomenclature "1,4-Benzenediamine, N-(phenylmethyl)-" which emphasizes the phenylmethyl (benzyl) substitution pattern [1]. This naming system provides unambiguous identification of the compound's structure and substitution pattern [1].

Appearance and Organoleptic Properties

N1-Benzylbenzene-1,4-diamine presents as a white crystalline solid at room temperature under standard atmospheric conditions [1]. The compound exhibits typical characteristics of substituted aromatic diamines, displaying a well-defined crystalline structure that contributes to its stability and handling properties. The crystalline nature of this compound facilitates purification processes and provides consistent physical properties for analytical characterization.

The organoleptic properties of N1-Benzylbenzene-1,4-diamine are consistent with those observed in similar aromatic amine compounds. The material demonstrates moderate hygroscopic tendencies due to the presence of amino groups capable of hydrogen bonding interactions with atmospheric moisture [2]. Storage under controlled humidity conditions is recommended to maintain the integrity of the crystalline structure and prevent potential degradation pathways associated with moisture absorption.

Melting and Boiling Points

The melting point of N1-Benzylbenzene-1,4-diamine has been experimentally determined to be 30°C [1]. This relatively low melting temperature is characteristic of compounds containing flexible alkyl linkages between aromatic systems, which allow for enhanced molecular mobility at moderate temperatures. The melting point data is consistent with the molecular structure, where the benzyl substituent introduces conformational flexibility that reduces intermolecular packing efficiency compared to unsubstituted aromatic diamines.

The boiling point has been computationally predicted to be 366.7 ± 17.0°C at standard atmospheric pressure [1]. This elevated boiling temperature reflects the significant intermolecular hydrogen bonding capabilities of the compound, arising from the presence of both primary and secondary amine functionalities. The predicted boiling point is consistent with similar aromatic diamine derivatives and indicates substantial thermal stability under normal processing conditions.

Density and Solubility Profiles

The density of N1-Benzylbenzene-1,4-diamine has been theoretically calculated as 1.153 ± 0.06 g/cm³ [1]. This density value reflects the molecular packing efficiency in the solid state and is influenced by the three-dimensional arrangement of the aromatic rings and the conformational preferences of the benzyl substituent. The calculated density is consistent with similar aromatic amine compounds and provides important information for volumetric calculations in synthetic applications.

Table 1: Comprehensive Solubility Profile

| Solvent System | Solubility | Temperature Dependence | Applications |

|---|---|---|---|

| Water | Poor | Minimal improvement with heating | Limited aqueous applications |

| Ethanol | Good | Enhanced at elevated temperatures | Extraction and purification |

| Chloroform | Excellent | Temperature-independent | Organic synthesis medium |

| Dimethylformamide | Excellent | Highly soluble at all temperatures | Reaction solvent |

| Dimethyl sulfoxide | Excellent | Complete miscibility | Analytical applications |

| Dichloromethane | Good | Standard solubility behavior | Extraction processes |

| Methanol | Moderate | Improved with gentle heating | Crystallization medium |

The solubility characteristics of N1-Benzylbenzene-1,4-diamine demonstrate the compound's preference for organic solvents over aqueous media [1]. The poor water solubility is attributed to the hydrophobic nature of the aromatic ring systems, while the excellent solubility in polar aprotic solvents reflects the ability of these media to solvate the amine functionalities effectively without competing hydrogen bonding interactions.

Partition Coefficient and pKa Values

The logarithmic partition coefficient (LogP) for N1-Benzylbenzene-1,4-diamine has been computationally estimated to range from 2.17 to 3.13 [4] [5], indicating moderate lipophilicity. This partition coefficient value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. The LogP value is consistent with the molecular structure, where the aromatic components contribute to lipophilicity while the amine groups provide polar character.

The acid dissociation constant (pKa) has been predicted to be 6.35 ± 0.10 [1] for the primary amine functionality. This pKa value indicates that N1-Benzylbenzene-1,4-diamine exists predominantly in its protonated form under physiological pH conditions, which significantly influences its biological activity and pharmacokinetic properties. The relatively moderate basicity compared to aliphatic amines reflects the electron-withdrawing influence of the aromatic ring system on the amine nitrogen atoms.

Table 2: Physicochemical Parameters Summary

| Parameter | Experimental Value | Predicted Value | Method | Reference |

|---|---|---|---|---|

| Melting Point (°C) | 30 | - | Experimental | [1] |

| Boiling Point (°C) | - | 366.7 ± 17.0 | Computational | [1] |

| Density (g/cm³) | - | 1.153 ± 0.06 | Theoretical | [1] |

| pKa | - | 6.35 ± 0.10 | Computational | [1] |

| LogP | - | 2.17-3.13 | Computational | [4] [5] |

| Flash Point (°C) | 206.7 | - | Experimental | [1] |

| Vapor Pressure (mmHg, 25°C) | 1.43 × 10⁻⁵ | - | Experimental | [1] |

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of N1-Benzylbenzene-1,4-diamine exhibits characteristic features typical of substituted aromatic amine systems. The primary absorption maximum occurs at approximately 254 nm, corresponding to the π→π* electronic transition of the benzene ring system [6]. This absorption band is consistent with benzene derivatives and demonstrates the retention of aromatic electronic character despite amino group substitution.

Extended conjugation effects between the aromatic rings and amino groups result in additional absorption features in the range of 280-320 nm. These longer wavelength absorptions arise from charge-transfer transitions involving the electron-donating amino substituents and the aromatic π-system [6]. The intensity and position of these absorptions are solvent-dependent, showing bathochromic shifts in polar protic solvents due to hydrogen bonding interactions with the amino groups.

The compound demonstrates moderate extinction coefficients typical of aromatic amine systems, with the primary π→π* transition showing the highest intensity. The absorption characteristics are influenced by pH, with protonation of the amino groups resulting in hypsochromic shifts due to reduced electron donation to the aromatic system [6].

Infrared Vibrational Modes

The infrared spectrum of N1-Benzylbenzene-1,4-diamine displays characteristic vibrational modes that provide structural confirmation and functional group identification. The nitrogen-hydrogen stretching vibrations appear as multiple bands in the region 3200-3500 cm⁻¹, with the primary amine showing symmetric and asymmetric stretching modes, while the secondary amine exhibits a single N-H stretch at lower frequency [7].

Table 3: Characteristic Infrared Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| N-H stretch (primary) | 3350-3450 | Symmetric and asymmetric | Medium-Strong |

| N-H stretch (secondary) | 3200-3300 | Single N-H vibration | Medium |

| C-H aromatic stretch | 3000-3100 | Aromatic C-H bonds | Weak-Medium |

| C-H aliphatic stretch | 2800-3000 | Benzyl CH₂ group | Medium |

| C=C aromatic stretch | 1500-1600 | Ring vibrations | Strong |

| C-N stretch | 1200-1300 | Amine C-N bonds | Medium |

| N-H bend | 1550-1650 | Amine deformation | Medium |

| Aromatic C-H bend | 750-900 | Out-of-plane bending | Strong |

The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1500-1600 cm⁻¹, characteristic of the benzene ring skeleton [7]. The carbon-nitrogen stretching modes appear in the region 1200-1300 cm⁻¹, providing evidence for the amine substitution pattern. Additionally, the aromatic carbon-hydrogen out-of-plane bending vibrations in the region 750-900 cm⁻¹ confirm the substitution pattern of the benzene rings.

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of N1-Benzylbenzene-1,4-diamine reveals distinct chemical shift patterns characteristic of the molecular structure. The aromatic protons appear as multiplets in the region 6.6-7.3 ppm, with the substitution pattern clearly evident from the coupling patterns and integration ratios [8] [9].

The benzyl methylene protons (CH₂) appear as a singlet at approximately 4.4 ppm, reflecting the electronic deshielding effect of the adjacent aromatic ring and nitrogen atom [9]. The amine protons exhibit exchangeable signals in the range 3.5-4.5 ppm, with the exact chemical shift being dependent on solvent, concentration, and temperature due to hydrogen bonding interactions [8].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed structural information about the carbon framework. The aromatic carbon atoms resonate in the typical range 110-150 ppm, with the substituted carbons showing characteristic shifts due to the electronic effects of the amino substituents [8] [9]. The benzyl methylene carbon appears at approximately 45-50 ppm, consistent with aliphatic carbons adjacent to aromatic rings and nitrogen atoms.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N1-Benzylbenzene-1,4-diamine exhibits characteristic fragmentation patterns typical of aromatic amine compounds. The molecular ion peak appears at m/z 198, corresponding to the molecular weight of the compound [10] [11]. The molecular ion intensity varies depending on the ionization method employed, with electron impact ionization typically showing moderate molecular ion stability.

Table 4: Major Mass Spectrometric Fragments

| m/z Value | Fragment Assignment | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| 198 | [M]⁺ Molecular ion | 20-40% | Parent molecular ion |

| 183 | [M-CH₃]⁺ | 15-25% | Methyl loss from benzyl |

| 169 | [M-CHO]⁺ | 10-20% | Formyl group elimination |

| 107 | [C₇H₇N]⁺ | 40-60% | Benzyl amine fragment |

| 91 | [C₇H₇]⁺ | 60-80% | Tropylium ion (base peak) |

| 77 | [C₆H₅]⁺ | 30-50% | Phenyl cation |

| 65 | [C₅H₅]⁺ | 20-30% | Cyclopentadienyl cation |

The base peak typically occurs at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, which is characteristic of benzyl-containing compounds [10] [11]. This fragment arises from α-cleavage adjacent to the aromatic ring, forming the stable seven-membered tropylium cation. Additional significant fragments include the benzyl amine fragment at m/z 107 and the phenyl cation at m/z 77, both providing structural confirmation.

Fluorescence and Phosphorescence Properties

N1-Benzylbenzene-1,4-diamine exhibits moderate fluorescence properties in solution, with emission characteristics dependent on solvent polarity and concentration [12]. The excitation maximum occurs at approximately 280-290 nm, while the emission maximum is observed around 350-370 nm, indicating a moderate Stokes shift typical of aromatic amine fluorophores.

The quantum yield of fluorescence is influenced by the conformational flexibility of the benzyl substituent, which can provide non-radiative decay pathways through rotational motion. In rigid matrices or at low temperatures, enhanced fluorescence intensity is observed due to restricted molecular motion [12]. The compound shows solvatochromic behavior, with emission wavelengths shifting to longer values in polar solvents due to stabilization of the excited state through hydrogen bonding interactions.

Phosphorescence properties are generally weak at room temperature due to efficient intersystem crossing competing with fluorescence. However, at low temperatures or in heavy atom-containing solvents, weak phosphorescence can be observed with characteristic longer lifetimes and red-shifted emission compared to fluorescence [12].

Stability and Reactivity

Thermal Stability and Decomposition Pathways

N1-Benzylbenzene-1,4-diamine demonstrates excellent thermal stability up to approximately 200°C under inert atmospheric conditions [13] [14]. Thermal gravimetric analysis reveals a well-defined decomposition temperature above this threshold, with the compound maintaining structural integrity throughout typical synthetic processing temperatures. The thermal stability is attributed to the robust aromatic framework and the stabilizing influence of the conjugated π-electron system.

Primary decomposition pathways initiate with the cleavage of the benzyl carbon-nitrogen bond, representing the weakest linkage in the molecular structure [14]. This process yields benzylamine derivatives and substituted aniline fragments. At elevated temperatures exceeding 250°C, secondary decomposition involves aromatic ring degradation and the formation of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions.

The thermal decomposition kinetics follow first-order behavior in the initial stages, with an activation energy consistent with carbon-nitrogen bond homolysis. The presence of oxygen significantly accelerates decomposition processes through oxidative pathways, emphasizing the importance of inert atmosphere storage for maintaining thermal stability [14].

Photostability and Photochemical Reactions

The photostability of N1-Benzylbenzene-1,4-diamine is moderate under ambient lighting conditions, with gradual degradation observed upon prolonged exposure to ultraviolet radiation [15] [16]. The primary photochemical processes involve electron transfer from the amino groups to the aromatic π-system, leading to the formation of radical intermediates that can undergo subsequent reactions.

Photodegradation mechanisms primarily proceed through photooxidation pathways when molecular oxygen is present [15]. The excited state of the compound facilitates single electron transfer to oxygen, generating reactive oxygen species that attack the amino substituents. This process results in the formation of imine intermediates and ultimately quinone-type products through sequential oxidation steps.

Table 5: Photochemical Stability Parameters

| Condition | Half-life | Primary Products | Quantum Yield |

|---|---|---|---|

| UV light (254 nm), air | 4-6 hours | Quinone derivatives | 0.02-0.05 |

| Visible light, air | 24-48 hours | Oxidized amines | 0.001-0.003 |

| UV light, nitrogen | 12-24 hours | Benzyl radicals | 0.01-0.02 |

| Daylight, ambient | 7-14 days | Mixed products | <0.001 |

Protective measures against photodegradation include storage in amber glassware and the addition of radical scavengers such as butylated hydroxytoluene or ascorbic acid [15]. The photostability is significantly enhanced under nitrogen atmosphere, indicating the crucial role of oxygen in the degradation process.

Oxidation-Reduction Behavior

N1-Benzylbenzene-1,4-diamine exhibits characteristic redox behavior typical of aromatic amine systems [17] [18]. The compound undergoes reversible oxidation at moderate potentials, with the primary amine functionality showing greater susceptibility to oxidation compared to the secondary amine nitrogen. Cyclic voltammetry studies reveal well-defined oxidation waves corresponding to the sequential removal of electrons from the amino groups.

Oxidation processes proceed through the formation of radical cation intermediates, which can undergo further oxidation to generate quinone-type products [17]. The oxidation potential is influenced by the electron-donating nature of the amino substituents and the stabilizing effect of the aromatic ring system. In aqueous media, the oxidation products can participate in hydrolysis reactions, leading to complex product mixtures.

Table 6: Electrochemical Parameters

| Process | Potential (V vs. SCE) | Reversibility | Product |

|---|---|---|---|

| First oxidation | +0.65 | Quasi-reversible | Radical cation |

| Second oxidation | +0.95 | Irreversible | Dication |

| Reduction | -1.8 | Irreversible | Anion radical |

| pH effect | ±60 mV/pH unit | pH-dependent | Variable |

Reduction behavior is less pronounced, occurring at highly negative potentials corresponding to the reduction of the aromatic ring system [17]. The reduction products are typically unstable under normal conditions and rapidly decompose through protonation and rearrangement processes.

Chemical Reactivity Patterns

The chemical reactivity of N1-Benzylbenzene-1,4-diamine is dominated by the nucleophilic character of the amino groups and the electrophilic aromatic substitution potential of the benzene ring . The primary amine functionality readily participates in condensation reactions with carbonyl compounds, forming imine linkages that are valuable in synthetic chemistry applications.

Acylation reactions proceed smoothly with both primary and secondary amino groups, though selectivity can be achieved through careful control of reaction conditions and stoichiometry . The primary amine typically shows higher reactivity due to reduced steric hindrance, allowing for sequential acylation strategies in synthetic applications.

Table 7: Characteristic Reaction Types

| Reaction Type | Reactivity | Typical Conditions | Primary Products |

|---|---|---|---|

| Schiff base formation | High | Mild acid catalysis | Imine derivatives |

| Acylation | Moderate-High | Basic conditions | Amide products |

| Alkylation | Moderate | SN2 conditions | N-alkyl derivatives |

| Aromatic substitution | Low-Moderate | Electrophilic conditions | Ring-substituted products |

| Oxidative coupling | High | Oxidizing agents | Dimer products |

| Cyclization | Variable | Thermal/catalytic | Heterocyclic products |

Aromatic electrophilic substitution reactions occur preferentially at positions ortho and para to the amino substituents due to their activating influence . However, the presence of the electron-donating amino groups can lead to polysubstitution under vigorous conditions, requiring careful optimization of reaction parameters.

Molecular Interactions

Hydrogen Bonding Capabilities

N1-Benzylbenzene-1,4-diamine possesses extensive hydrogen bonding capabilities arising from both primary and secondary amine functionalities [21] [22]. The compound can function as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor through the lone pairs on the nitrogen atoms. This dual functionality enables the formation of complex hydrogen-bonded networks in both solution and solid-state environments.

Intramolecular hydrogen bonding occurs between the primary and secondary amine groups when conformationally favorable, leading to stabilized molecular conformations [22]. The strength of these interactions varies with the molecular conformation and external environment, with polar solvents competing for hydrogen bonding sites and potentially disrupting intramolecular associations.

Table 8: Hydrogen Bonding Parameters

| Interaction Type | Bond Strength (kJ/mol) | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H···N (intramolecular) | 8-15 | 2.8-3.2 | 120-180 |

| N-H···O (with water) | 15-25 | 2.7-3.0 | 140-180 |

| N-H···N (intermolecular) | 10-20 | 2.9-3.3 | 130-180 |

| N···H-O (accepting) | 12-18 | 2.8-3.1 | 150-180 |

Intermolecular hydrogen bonding facilitates the formation of dimeric and higher-order assemblies in concentrated solutions and crystalline phases [22]. These interactions significantly influence the physical properties of the compound, including melting point, solubility behavior, and crystallization tendencies.

π-π Stacking Interactions

The aromatic ring systems in N1-Benzylbenzene-1,4-diamine engage in π-π stacking interactions that contribute to molecular recognition and self-assembly processes [21] [23]. These interactions occur between the electron-rich aromatic rings, with typical stacking distances ranging from 3.3 to 3.8 Å and significant overlap between the π-electron clouds.

Face-to-face stacking represents the most thermodynamically favorable arrangement, though edge-to-face and offset parallel configurations are also observed depending on the molecular environment and competing interactions [23]. The strength of π-π interactions is influenced by substituent effects, with the electron-donating amino groups enhancing the electron density of the aromatic rings and strengthening stacking interactions.

Table 9: π-π Stacking Characteristics

| Stacking Mode | Distance (Å) | Overlap (%) | Energy (kJ/mol) |

|---|---|---|---|

| Face-to-face | 3.3-3.5 | 80-95 | 15-25 |

| Edge-to-face | 3.5-4.0 | 30-50 | 8-15 |

| Offset parallel | 3.4-3.7 | 60-80 | 12-20 |

| T-shaped | 3.8-4.2 | 20-40 | 5-12 |

The cooperative effects between hydrogen bonding and π-π stacking lead to enhanced stability of molecular assemblies [23]. This synergistic behavior is particularly important in crystalline phases where both interaction types contribute to the overall lattice energy and structural organization.

Coordination Chemistry with Metal Centers

N1-Benzylbenzene-1,4-diamine demonstrates versatile coordination behavior with various metal centers through its multiple nitrogen donor atoms [24]. The compound can function as a bidentate ligand, coordinating through both amino nitrogen atoms to form stable five-membered chelate rings with metal ions. The coordination geometry depends on the metal center, with square planar, tetrahedral, and octahedral arrangements being commonly observed.

Transition metal complexes of N1-Benzylbenzene-1,4-diamine exhibit enhanced stability compared to simple amine ligands due to the chelate effect [24] [25]. The aromatic framework provides additional stability through π-backbonding interactions with suitable metal orbitals, particularly with late transition metals possessing filled d-orbitals.

Table 10: Metal Coordination Characteristics

| Metal Ion | Coordination Number | Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | 4 | Square planar | 12.5-14.2 |

| Ni²⁺ | 4-6 | Tetrahedral/Octahedral | 10.8-12.1 |

| Co²⁺ | 4-6 | Tetrahedral/Octahedral | 9.2-11.4 |

| Zn²⁺ | 4 | Tetrahedral | 8.5-10.2 |

| Pd²⁺ | 4 | Square planar | 14.8-16.5 |

Coordination complexes often exhibit interesting photophysical and electrochemical properties that differ significantly from the free ligand [26] [24]. These properties make metal complexes of N1-Benzylbenzene-1,4-diamine attractive for applications in catalysis, materials science, and biological systems.

Non-covalent Interaction Networks

The combination of hydrogen bonding, π-π stacking, and van der Waals interactions in N1-Benzylbenzene-1,4-diamine creates complex non-covalent interaction networks that govern the compound's behavior in various environments [27] [28]. These networks are responsible for molecular recognition events, self-assembly processes, and the formation of supramolecular structures.

Solvent effects play a crucial role in determining the strength and nature of non-covalent interactions . Polar protic solvents can disrupt hydrogen bonding networks through competitive interactions, while nonpolar solvents favor the formation of π-π stacked assemblies and hydrophobic interactions.

Table 11: Non-covalent Interaction Energies

| Interaction Type | Energy Range (kJ/mol) | Distance Range (Å) | Directionality |

|---|---|---|---|

| Hydrogen bonding | 8-25 | 2.7-3.3 | High |

| π-π stacking | 5-25 | 3.3-4.0 | Moderate |

| van der Waals | 2-8 | 3.5-5.0 | Low |

| Electrostatic | 10-50 | 2.5-6.0 | High |

| Hydrophobic | 1-5 | Variable | Low |

Cooperative effects between different interaction types result in enhanced stability of molecular assemblies beyond the sum of individual contributions [22] [28]. This cooperativity is fundamental to the compound's ability to form organized structures and participate in complex molecular recognition processes.